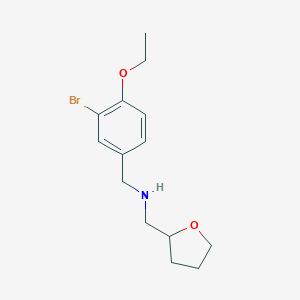OXY]PHENYL}METHYL)AMINE](/img/structure/B275927.png)
[2-(MORPHOLIN-4-YL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(MORPHOLIN-4-YL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic compound with the molecular formula C20H24N6O2 and a molecular weight of 380.4 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(MORPHOLIN-4-YL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting with the preparation of the morpholine derivative, followed by the introduction of the phenyl-tetrazole group, and finally the coupling with the benzylamine moiety. Common reagents used in these reactions include morpholine, phenyl-tetrazole, and benzyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
化学反应分析
Types of Reactions
[2-(MORPHOLIN-4-YL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, [2-(MORPHOLIN-4-YL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a ligand in binding studies or as a probe to investigate biological pathways. Its ability to interact with specific proteins or enzymes makes it valuable for studying cellular processes.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be explored as a drug candidate for treating various diseases, depending on its biological activity and mechanism of action.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of [2-(MORPHOLIN-4-YL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
(2-morpholin-4-ylethyl)benzylamine: Lacks the phenyl-tetrazole moiety, making it less complex.
(1-phenyl-1H-tetrazol-5-yl)benzylamine: Lacks the morpholine ring, altering its chemical properties.
(2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}amine: Similar structure but with variations in the benzylamine group.
Uniqueness
[2-(MORPHOLIN-4-YL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
属性
分子式 |
C20H24N6O2 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
2-morpholin-4-yl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C20H24N6O2/c1-2-6-18(7-3-1)26-20(22-23-24-26)28-19-8-4-5-17(15-19)16-21-9-10-25-11-13-27-14-12-25/h1-8,15,21H,9-14,16H2 |
InChI 键 |
VRRCHVMHCNXEHX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
规范 SMILES |
C1COCCN1CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275844.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275845.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)
![4-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B275852.png)

![4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275856.png)
![4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275857.png)

![4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate](/img/structure/B275861.png)
![1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol](/img/structure/B275863.png)
![1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol](/img/structure/B275864.png)

